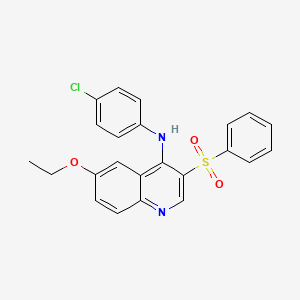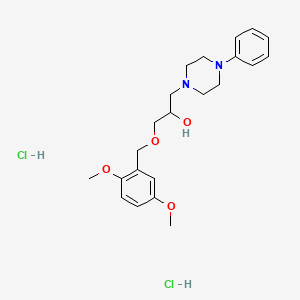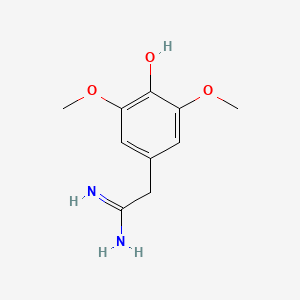
N-(4-chlorophenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine” is a quinoline derivative. Quinoline derivatives are a type of heterocyclic compound that have been found in a large variety of naturally occurring compounds and also chemically useful molecules having diverse biological activities .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. One common method involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the specific substituents attached to the quinoline ring. These reactions can include various types of substitution reactions, as well as reactions with different reagents to form new compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Approaches
Researchers have developed various synthetic methods for quinoline derivatives, emphasizing the importance of substituent effects on chemical reactivity and properties. For example, the synthesis of quinolinic aminoxyls has shown that structures similar to 1,2-dihydroquinolines, used as antioxidants and photostabilizers, can be modified through hydrogen chloride treatment to produce mono- and di-chlorinated amines, demonstrating the compound's versatile reactivity and potential applications in material science (Cardellini et al., 1994).
Green Synthesis
Efforts have been made towards green chemistry approaches, leading to the synthesis of novel quinoxaline sulfonamides with antibacterial activity, showcasing an eco-friendly method that could be applicable for the synthesis of related quinoline derivatives (Alavi et al., 2017).
Therapeutic Potential
Antimicrobial Activity
The synthesis and evaluation of quinoline derivatives have shown significant antimicrobial efficacy, suggesting their potential as novel therapeutic agents. These compounds have been tested against a variety of bacterial strains and have shown promising results, pointing towards their applicability in developing new antimicrobials (IOSR Journals et al., 2012).
Antioxidant Activity
Research into selenium-containing quinolines has highlighted their significant antioxidant potential. These compounds have been synthesized and tested in vitro, revealing their ability to scavenge free radicals and protect against oxidative stress, which is crucial for therapeutic applications targeting diseases associated with oxidative damage (Bocchini et al., 2020).
Material Science Applications
Photovoltaic Properties
Studies on the photovoltaic properties of quinoline derivatives have demonstrated their potential in organic–inorganic photodiode fabrication. These compounds have been used to develop heterojunction diodes with promising rectification behavior and photovoltaic properties, indicating their utility in solar energy conversion and electronic device fabrication (Zeyada et al., 2016).
Mécanisme D'action
Orientations Futures
Quinoline derivatives are a topic of ongoing research, due to their diverse biological activities and potential applications in medicine. Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMCRNGUZIYAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2724324.png)
![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2724328.png)
![N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide](/img/structure/B2724329.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2724332.png)
![N-(2-Phenylethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2724334.png)
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)




![Methyl (E)-4-[4-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2724343.png)
